LX-1031

Catalog No.
S533874
CAS No.
945976-76-1
M.F
C28H25F3N4O4
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LX-1031

CAS Number

945976-76-1

Product Name

LX-1031

IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid

Molecular Formula

C28H25F3N4O4

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1

InChI Key

XNMUICFMGGQSMZ-WIOPSUGQSA-N

SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N

Solubility

Soluble in DMSO

Synonyms

2-amino-3-(4-(2-amino-6-(2,2,2-trifluoro-1-(3'-methoxybiphenyl-4-yl)ethoxy)-pyrimidin-4-yl)phenyl)propionic acid, LX 1031, LX-1031, LX1031

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N

Isomeric SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N

Description

The exact mass of the compound LX-1031 is 538.1828 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Tryptophan Hydroxylase (TPH)

  • LX-1031 acts as an inhibitor of Tryptophan Hydroxylase, an enzyme involved in the production of serotonin. Serotonin is a signaling molecule in the nervous system and gut that plays a role in mood, digestion, and pain perception [Source: National Institutes of Health (.gov) on serotonin: ].

  • By inhibiting TPH, LX-1031 may help regulate serotonin levels in the body. This is of interest to researchers because abnormal serotonin activity is implicated in various conditions, including irritable bowel syndrome (IBS) and some neurological disorders [Source: The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome, ResearchGate [research on LX-1031 for IBS]].

Clinical Trials

  • Research on LX-1031 is primarily focused on its potential therapeutic effects in IBS, particularly non-constipating IBS (IBS-D) [Source: The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome, ResearchGate [research on LX-1031 for IBS]].

  • Studies suggest that LX-1031 may improve IBS symptoms such as abdominal pain, diarrhea, and urgency [Source: The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome, ResearchGate [research on LX-1031 for IBS]].

Further Investigation

  • LX-1031 is still under investigation, and more research is needed to determine its long-term safety and efficacy for IBS or other conditions [Source: The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome, ResearchGate [research on LX-1031 for IBS]].

LX-1031 is an orally administered small-molecule inhibitor of tryptophan 5-hydroxylase, an enzyme responsible for the synthesis of serotonin. It specifically targets the peripheral production of serotonin, thereby reducing its availability for receptor activation in the gastrointestinal tract. This mechanism makes LX-1031 a potential therapeutic agent for conditions characterized by excessive serotonin levels, such as diarrhea-predominant irritable bowel syndrome and carcinoid diarrhea. The compound has a molecular formula of C28H25F3N4O4C_{28}H_{25}F_{3}N_{4}O_{4} and a molecular weight of approximately 538 g/mol .

LX-1031 acts as a selective inhibitor of TPH1, the isoform of TPH primarily expressed in the gastrointestinal tract [, ]. By inhibiting TPH1, LX-1031 reduces local serotonin production in the gut, potentially alleviating symptoms associated with excess gut serotonin, such as diarrhea in IBS-D []. Animal studies suggest LX-1031 effectively reduces gut serotonin levels without affecting brain serotonin, indicating its potential for targeted treatment with minimal CNS side effects [, ].

The primary chemical reaction involving LX-1031 is its inhibition of tryptophan 5-hydroxylase. This enzyme catalyzes the conversion of tryptophan to 5-hydroxytryptophan, which is subsequently decarboxylated to form serotonin. By inhibiting this enzyme, LX-1031 effectively reduces the synthesis of serotonin in the peripheral nervous system without significantly affecting central serotonin levels. This selective inhibition is crucial for minimizing potential side effects associated with reduced serotonin in the brain .

LX-1031 exhibits significant biological activity as a tryptophan 5-hydroxylase inhibitor. In vitro studies show that it effectively inhibits TPH1 at concentrations between 10810^{-8} to 10710^{-7} M. In vivo studies in rodents have demonstrated that LX-1031 reduces peripheral serotonin levels without impacting brain serotonin concentrations. Clinical trials indicate that LX-1031 can decrease urinary excretion of 5-hydroxyindoleacetic acid, a serotonin metabolite, thereby confirming its efficacy in reducing systemic serotonin levels .

The synthesis of LX-1031 involves several steps that focus on creating a heterocyclic substituted phenylalanine analog. Two main synthetic routes have been developed to produce LX-1031 efficiently. These methods involve the careful manipulation of chemical precursors to ensure high yield and purity of the final product, which is essential for its use in clinical settings .

LX-1031 is primarily being developed for the treatment of gastrointestinal disorders, particularly diarrhea-predominant irritable bowel syndrome (IBS-D). Its ability to lower peripheral serotonin levels makes it a candidate for managing symptoms associated with excessive serotonin production, such as abdominal pain and altered bowel habits. Additionally, it shows potential for treating carcinoid diarrhea, a condition linked to neuroendocrine tumors that secrete large amounts of serotonin .

Several compounds share similarities with LX-1031, particularly those that also target serotonin synthesis or receptor activity:

Compound NameMechanism of ActionUnique Features
Para-chlorophenylalanineNon-selective serotonin synthesis inhibitorAffects both central and peripheral systems, leading to mood-related side effects
AlosetronSerotonin 3 receptor antagonistPrimarily targets receptor activity rather than synthesis
OndansetronSerotonin 3 receptor antagonistUsed primarily for nausea and vomiting; does not inhibit synthesis
TryptophanPrecursor to serotoninDoes not inhibit synthesis but increases serotonin levels

LX-1031's unique approach lies in its selective inhibition of peripheral tryptophan 5-hydroxylase without affecting central nervous system serotonin levels, which distinguishes it from other compounds that either inhibit synthesis more broadly or target receptor activity directly .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

538.18278978 g/mol

Monoisotopic Mass

538.18278978 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J08E1J78GK

Drug Indication

Irritable bowel syndrome (IBS) and other gastrointestinal disorders

Mechanism of Action

LX1031 is designed to act locally in the gastrointestinal tract by reducing the serotonin available for receptor activation, without affecting serotonin levels in the brain or its central nervous system functions.

Other CAS

945976-76-1

Wikipedia

Lx-1031

Dates

Modify: 2023-08-15
1: Camilleri M. LX-1031, a tryptophan 5-hydroxylase inhibitor, and its potential
2: Camilleri M. LX-1031, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT

Explore Compound Types